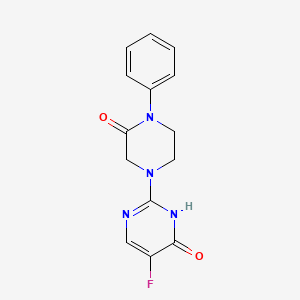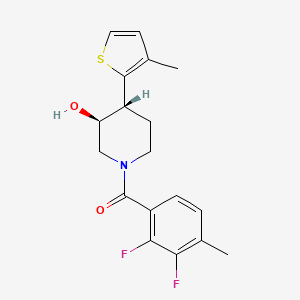
4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinone
Overview
Description
4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinone, also known as 4-Fluorouracil, is a chemotherapy drug used to treat various types of cancer. This drug was first synthesized in the 1950s and has since been used extensively in cancer treatment. The purpose of
Mechanism of Action
The mechanism of action of 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil involves the inhibition of thymidylate synthase, an enzyme that is required for the synthesis of thymidine, a component of DNA. By inhibiting thymidylate synthase, 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil reduces the availability of thymidine and other nucleotides required for DNA synthesis, leading to cell cycle arrest and cell death. This drug also inhibits RNA synthesis, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil are primarily related to its anti-tumor activity. This drug has been shown to induce cell cycle arrest and cell death in cancer cells, leading to the regression of tumors. However, 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil can also affect normal cells, leading to side effects such as nausea, vomiting, and diarrhea. These side effects are typically reversible and can be managed with supportive care.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil for lab experiments is its well-established anti-tumor activity. This drug has been extensively studied in vitro and in vivo and has been shown to be effective against a wide range of cancer types. Additionally, the synthesis method for 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil is well-established, and the purity of the final product can be easily verified. However, one of the limitations of this drug for lab experiments is its potential toxicity to normal cells. This can make it difficult to study the effects of 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil on normal cell function and can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil. One area of focus is the development of new formulations and delivery methods for this drug to improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict response to 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil treatment, which could help to personalize cancer therapy. Additionally, there is ongoing research on the use of 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil in combination with other drugs or therapies to enhance its anti-tumor activity. Finally, there is interest in exploring the potential use of 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil in other disease areas, such as viral infections and autoimmune disorders.
Scientific Research Applications
4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil has been extensively studied for its anti-tumor activity and is used in the treatment of various types of cancer, including breast, colon, and stomach cancer. Scientific research has shown that 4-(5-fluoro-4-hydroxy-2-pyrimidinyl)-1-phenyl-2-piperazinoneil inhibits the growth of cancer cells by interfering with the synthesis of DNA and RNA, which are essential for cell division and proliferation. This drug has also been shown to induce cell death by activating programmed cell death pathways.
properties
IUPAC Name |
5-fluoro-2-(3-oxo-4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c15-11-8-16-14(17-13(11)21)18-6-7-19(12(20)9-18)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOWBLXJGCKAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=C(C(=O)N2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R*,4R*)-1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4257323.png)
![(3S*,4S*)-1-[4-(methylthio)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4257329.png)
![N-(3,5-dimethylphenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]malonamide](/img/structure/B4257336.png)

![{4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol](/img/structure/B4257351.png)
![(3R)-1-({1-[1-(3-furylmethyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B4257355.png)
![2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate](/img/structure/B4257362.png)
![1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B4257365.png)

![N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-1H-indole-5-carboxamide](/img/structure/B4257385.png)
![(3S)-3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-azepanone](/img/structure/B4257396.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4257398.png)
![N-methyl-2-(2-methyl-1,3-thiazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B4257403.png)
![6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide](/img/structure/B4257410.png)